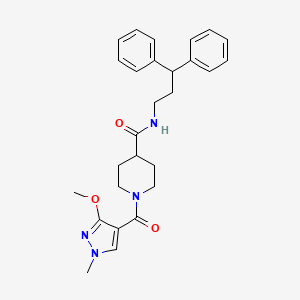

![molecular formula C18H19ClN4O B3020886 4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine CAS No. 900286-57-9](/img/structure/B3020886.png)

4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine

Descripción general

Descripción

4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine: is a complex heterocyclic compound with an intriguing structure. Let’s delve into its synthesis, chemical properties, applications, and more.

Mecanismo De Acción

Target of Action

The primary target of 3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its normal function and thus inhibiting the progression of the cell cycle . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the cells from proliferating .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties can help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of certain cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Métodos De Preparación

Synthetic Routes:: Several synthetic methods have been reported for the preparation of this compound. One such method involves the cyclization of 5-acetyl-4-aminopyrimidines using MeONa in BuOH under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .

Industrial Production:: While specific industrial production methods for this compound are not widely documented, research laboratories often synthesize it using custom-designed routes.

Análisis De Reacciones Químicas

Reactivity:: The compound can undergo various chemical reactions due to its unique structure. Some of these reactions include:

Cyclization: As mentioned earlier, cyclization of 5-acetyl-4-aminopyrimidines leads to the formation of the pyrazolo[1,5-a]pyrimidin-7-yl core.

Functionalization: The morpholine ring can be modified through substitution reactions or other functional group transformations.

Common Reagents and Conditions:: Reagents commonly used in its synthesis include carboxylic anhydrides, acid chlorides, and MeONa (sodium methoxide). Reaction conditions vary depending on the specific synthetic route employed.

Major Products:: The major product is the desired 4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine compound itself.

Aplicaciones Científicas De Investigación

This compound finds applications across various scientific fields:

Medicinal Chemistry:: Researchers have explored its potential as a drug candidate due to its unique structure. It may exhibit biological activity against specific targets or pathways.

Biological Studies:: Studies have investigated its effects on enzymes (e.g., AchE activity) and oxidative stress markers (e.g., MDA levels) in brain tissues . These investigations provide insights into its potential neurotoxicity or therapeutic effects.

Drug Development:: Given its diverse reactivity and structural features, scientists continue to explore its potential as a scaffold for designing novel drugs.

Propiedades

IUPAC Name |

4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)17(13(2)21-23)14-5-3-4-6-15(14)19/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUOLKCRRZQVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324516 | |

| Record name | 4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

900286-57-9 | |

| Record name | 4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)

![4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B3020814.png)

![2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B3020818.png)

![(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B3020821.png)

![7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020822.png)

![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3020826.png)